molecular formula C12H17N B1324609 N-(Cyclopropylmethyl)-2,5-dimethylaniline CAS No. 356539-50-9

N-(Cyclopropylmethyl)-2,5-dimethylaniline

Cat. No. B1324609
M. Wt: 175.27 g/mol
InChI Key: QVDIVBLXWFNRNA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the aniline group, possibly through a reduction of a nitro group on a benzene ring already substituted with the cyclopropylmethyl and dimethyl groups . The cyclopropyl group could potentially be introduced through a cyclopropanation reaction .


Molecular Structure Analysis

The molecular structure of this compound would be influenced by the aromatic benzene ring and the cyclopropyl group. The benzene ring contributes to the compound’s stability and influences its reactivity . The cyclopropyl group, being a three-membered ring, would add some strain to the molecule .


Chemical Reactions Analysis

The compound’s reactivity would be influenced by the aniline group, which can act as a nucleophile and undergo reactions such as acylation or alkylation . The cyclopropyl group can also participate in various reactions, particularly ring-opening reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the aniline group can form hydrogen bonds, which could influence the compound’s solubility in different solvents .

Scientific Research Applications

Reactivity and Synthesis Applications

One area of research focuses on the reactivity patterns of dialkylaniline radical cations, including N,N-dimethylaniline derivatives. These compounds react with copper(II) ions to form amine radical cations, which can undergo dimerization or nucleophilic substitution reactions. This reactivity is crucial for synthesizing para-substituted dialkylanilines, which are valuable intermediates in organic synthesis (Kirchgessner, Sreenath, & Gopidas, 2006).

Material Science and Photocatalysis

In material science, N,N-dimethylaniline derivatives have been used to access highly functionalized compounds with significant properties. For example, non-concerted [2+2] and [4+2] cycloadditions between N,N-dimethylanilino-substituted compounds have led to the creation of structures with intense, low-energy charge-transfer bands. These compounds are of interest for their potential applications in electronic and photonic materials due to their unique electronic properties (Jayamurugan et al., 2011).

Catalysis and Polymerization

Cyclopentadienyl ligands functionalized by quinoline or N,N-dimethylaniline have shown to form stable chromium(III) complexes, which are highly active catalysts for olefin polymerization. The structural rigidity and nitrogen coordination of these ligands contribute to the high activity and temperature stability of the catalysts, highlighting the role of dimethylaniline derivatives in developing new catalytic systems (Enders, Fernandez, Ludwig, & Pritzkow, 2001).

Safety And Hazards

As with any chemical compound, handling “N-(Cyclopropylmethyl)-2,5-dimethylaniline” would require appropriate safety precautions. It’s important to refer to the compound’s Material Safety Data Sheet (MSDS) for specific safety and hazard information .

Future Directions

The future directions for research on this compound would depend on its potential applications. For example, if the compound shows biological activity, it could be further studied for potential medicinal uses .

properties

IUPAC Name

N-(cyclopropylmethyl)-2,5-dimethylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N/c1-9-3-4-10(2)12(7-9)13-8-11-5-6-11/h3-4,7,11,13H,5-6,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVDIVBLXWFNRNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NCC2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60635973
Record name N-(Cyclopropylmethyl)-2,5-dimethylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60635973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(Cyclopropylmethyl)-2,5-dimethylaniline

CAS RN

356539-50-9
Record name N-(Cyclopropylmethyl)-2,5-dimethylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60635973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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